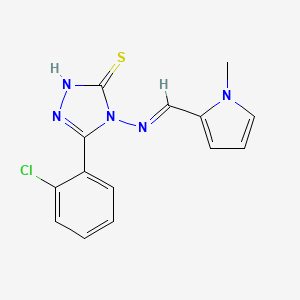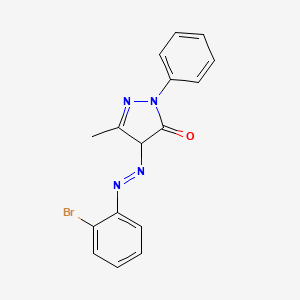![molecular formula C20H16N4O4S B12040952 (5E)-2-(4-isopropoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12040952.png)
(5E)-2-(4-isopropoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-(4-イソプロポキシフェニル)-5-(4-ニトロベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、科学研究のさまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、チアゾロ-トリアゾールコア、ニトロベンジリデン基、イソプロポキシフェニル部分を含むユニークな構造が特徴です。これらの官能基の組み合わせにより、化合物に特定の化学的および物理的特性が与えられ、合成化学および材料科学において興味深い対象となっています。
準備方法
(5E)-2-(4-イソプロポキシフェニル)-5-(4-ニトロベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの合成は、通常、容易に入手可能な前駆体から始まる多段階反応を伴います。合成ルートには、次の手順が含まれる場合があります。
チアゾロ-トリアゾールコアの形成: この手順では、適切なチオアミドおよびヒドラジン誘導体を特定の条件下で環化して、チアゾロ-トリアゾールコアを形成します。
ニトロベンジリデン基の導入: ニトロベンジリデン基は、チアゾロ-トリアゾールコアとニトロベンズアルデヒド誘導体との縮合反応によって導入できます。
イソプロポキシフェニル部分の付加:
この化合物の工業生産方法では、これらの合成ステップを最適化して、高収率と純度を確保し、大規模生産に対応することが求められます。
化学反応の分析
(5E)-2-(4-イソプロポキシフェニル)-5-(4-ニトロベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ニトロ基は、強力な酸化条件下でさらに酸化されてニトロ誘導体を形成することができます。
還元: ニトロ基は、触媒の存在下で水素ガスまたは水素化ホウ素ナトリウムなどの還元剤を使用して、アミノ基に還元できます。
置換: 芳香環は、適切な条件下で、ニトロ化、ハロゲン化、またはスルホン化などの求電子置換反応を起こすことができます。
これらの反応で一般的に使用される試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、求電子剤(例:ハロゲン、スルホニルクロリド)などがあります。これらの反応で形成される主な生成物は、使用する特定の条件と試薬によって異なります。
科学研究への応用
化学: この化合物は、より複雑な分子の合成のための構成ブロックとして使用できるだけでなく、配位化学における配位子としても使用できます。
生物学: 抗菌または抗がん特性など、生物活性を示す可能性があり、創薬および開発の候補となります。
医学: この化合物のユニークな構造により、特定の生物学的標的に結合することが可能になり、潜在的な治療的用途につながる可能性があります。
工業: ポリマーや染料など、特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
(5E)-2-(4-イソプロポキシフェニル)-5-(4-ニトロベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの作用機序は、その特定の用途によって異なります。生物系では、この化合物は酵素や受容体などの分子標的に結合し、特定の経路の調節につながる可能性があります。たとえば、この化合物が抗がん活性を示す場合、これらのプロセスに関与する特定のタンパク質を標的とすることで、アポトーシスを誘導したり、細胞増殖を阻害したりする可能性があります。
類似化合物の比較
(5E)-2-(4-イソプロポキシフェニル)-5-(4-ニトロベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、次のようないくつかの類似化合物と比較することができます。
酢酸エチル: この化合物は、さまざまな化合物の生産において化学中間体として広く使用されています.
ジシラン架橋構造: これらの化合物は、独自の分子内σ電子非局在化を特徴とし、オプトエレクトロニクス材料で使用されています.
(5E)-2-(4-イソプロポキシフェニル)-5-(4-ニトロベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの独自性は、官能基の特定の組み合わせにあり、これにより独自の化学的および物理的特性が与えられ、さまざまな用途に役立つ化合物となっています。
類似化合物との比較
(5E)-2-(4-isopropoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:
Ethyl acetoacetate: This compound is widely used as a chemical intermediate in the production of various compounds.
Disilane-bridged architectures: These compounds feature unique intramolecular σ electron delocalization and are used in optoelectronic materials.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C20H16N4O4S |
|---|---|
分子量 |
408.4 g/mol |
IUPAC名 |
(5E)-5-[(4-nitrophenyl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H16N4O4S/c1-12(2)28-16-9-5-14(6-10-16)18-21-20-23(22-18)19(25)17(29-20)11-13-3-7-15(8-4-13)24(26)27/h3-12H,1-2H3/b17-11+ |
InChIキー |
GXGYYNWFHZEWBY-GZTJUZNOSA-N |
異性体SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/SC3=N2 |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;hydrate;dihydrochloride](/img/structure/B12040880.png)


![4-{4-(4-chlorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12040891.png)



![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B12040919.png)

![Ethyl 3-[(3-methylbenzyl)amino]propanoate](/img/structure/B12040930.png)

![2-(2,5-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12040941.png)
![4-methoxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040944.png)
